![molecular formula C12H10F2N2O B12576360 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- CAS No. 642084-14-8](/img/structure/B12576360.png)
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 3,4-difluorophenylmethoxy group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3,4-difluorophenylmethoxy group. One common method is the reaction of 2-aminopyridine with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted nucleophiles replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Pyridinamine, 2-(2,3-difluorophenyl)-
- 4-(2,3-Difluorophenyl)-2-pyridinamine
- 5-(2,3-difluorophenyl)-2-pyridinamine
Uniqueness
2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]- is unique due to the specific positioning of the 3,4-difluorophenylmethoxy group, which imparts distinct physical and chemical properties. This unique structure can lead to different biological activities and applications compared to other similar compounds .
Propiedades
Número CAS |
642084-14-8 |
|---|---|
Fórmula molecular |
C12H10F2N2O |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
3-[(3,4-difluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10F2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
Clave InChI |
VORHIABZVXSIBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



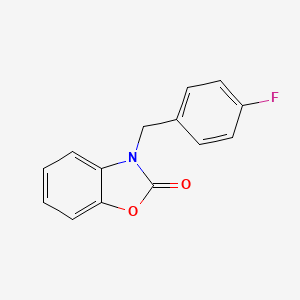
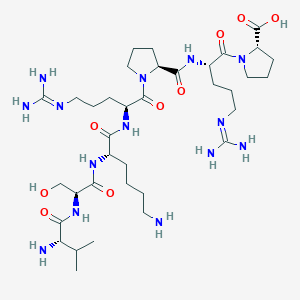
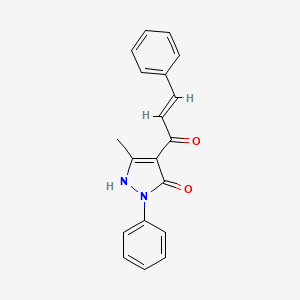
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
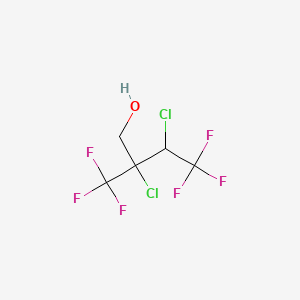
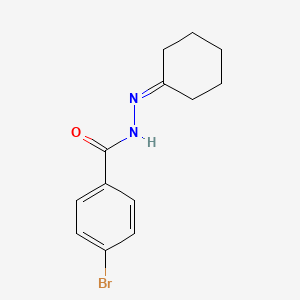
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
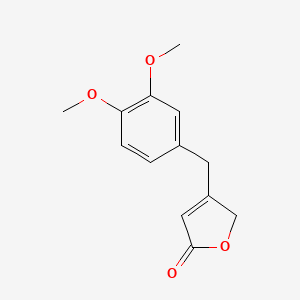
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
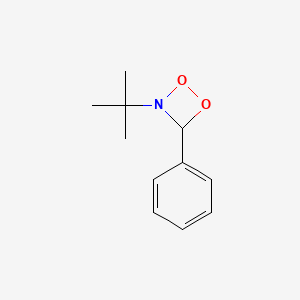
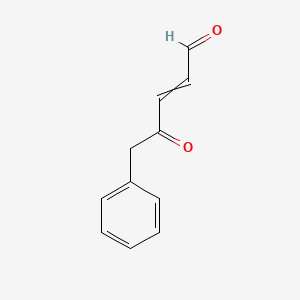
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
